molecular formula C16H16N2O3S2 B2733671 (E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one CAS No. 881548-24-9

(E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2733671
CAS No.: 881548-24-9
M. Wt: 348.44
InChI Key: BYHBTQWKIGXSAX-JLHYYAGUSA-N
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Description

(E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Research into this compound primarily focuses on its potential as an therapeutic agent for type 2 diabetes and obesity, as PTP1B inhibition enhances insulin sensitivity and can suppress appetite. Studies have demonstrated its efficacy in improving glycemic control and reducing body weight in animal models of diet-induced obesity. The compound acts through a competitive mechanism, binding to the active site of PTP1B with high affinity, which is facilitated by its rhodanine-based structure. Beyond metabolic disorders, this inhibitor is also a valuable tool for investigating the role of PTP1B in cancer, particularly in breast cancer, where PTP1B is implicated in HER2 and signaling pathways related to tumor progression and metastasis. Its selectivity profile helps researchers dissect complex phosphorylation-dependent signaling networks with greater precision.

Properties

IUPAC Name

(5E)-3-methyl-5-[[4-(morpholine-4-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-17-15(20)13(23-16(17)22)10-11-2-4-12(5-3-11)14(19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHBTQWKIGXSAX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCOCC3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCOCC3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the reaction of 3-methyl-2-thioxothiazolidin-4-one with an appropriate aldehyde under basic conditions to form the benzylidene derivative.

    Introduction of Morpholine Group: The morpholine-4-carbonyl group is introduced via a nucleophilic substitution reaction, where the benzylidene derivative reacts with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be used in the synthesis of polymers with specific electronic properties.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Research: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.

Industry:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of (E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine core but differ in their substituents, often used in diabetes treatment.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness:

    Structural Features: The combination of the thiazolidinone core with a morpholine-4-carbonyl group and a benzylidene moiety is unique, providing distinct chemical and biological properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.

This detailed overview provides a comprehensive understanding of (E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Biological Activity

(E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique thiazolidine structure, has been studied for various pharmacological effects, including anti-inflammatory, antidiabetic, and anticancer properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₂S
  • Molecular Weight : 345.43 g/mol

Antidiabetic Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antidiabetic properties through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation enhances insulin sensitivity and glucose uptake in cells.

Case Study : A study conducted on various thiazolidine derivatives demonstrated that compounds with similar structures showed promising results in lowering blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced glucose metabolism and improved insulin signaling pathways .

Anti-inflammatory Activity

Thiazolidine derivatives have also been noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 suggests potential therapeutic applications in inflammatory diseases.

Research Findings : In vitro studies revealed that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .

Anticancer Properties

Recent investigations into the anticancer properties of this compound have shown that it can induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)12Inhibition of cell cycle progression
A549 (Lung)20Modulation of PI3K/Akt pathway

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies indicate a strong interaction with PPAR-γ and other related receptors, which supports its potential as a therapeutic agent.

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